3,3-difluoro-2-phenylazetidine hydrochloride
CAS No.: 2703779-68-2
Cat. No.: VC11561394
Molecular Formula: C9H10ClF2N
Molecular Weight: 205.63 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2703779-68-2 |
|---|---|
| Molecular Formula | C9H10ClF2N |
| Molecular Weight | 205.63 g/mol |
| IUPAC Name | 3,3-difluoro-2-phenylazetidine;hydrochloride |
| Standard InChI | InChI=1S/C9H9F2N.ClH/c10-9(11)6-12-8(9)7-4-2-1-3-5-7;/h1-5,8,12H,6H2;1H |
| Standard InChI Key | NSGZOCIWQPPXIY-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C(N1)C2=CC=CC=C2)(F)F.Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity
3,3-Difluoro-2-phenylazetidine hydrochloride belongs to the class of nitrogen-containing heterocycles. Its molecular formula is C₉H₁₀ClF₂N, with a molecular weight of 205.63 g/mol. The IUPAC name is 3,3-difluoro-2-phenylazetidine hydrochloride, reflecting the substitution pattern on the azetidine ring.
Key Structural Features:
-
Azetidine Core: A four-membered saturated ring with one nitrogen atom.
-
Fluorine Substituents: Two fluorine atoms at the 3-position, enhancing electronegativity and metabolic stability .
-
Phenyl Group: Aromatic ring at the 2-position, contributing to lipophilicity and π-π interactions.
-
Hydrochloride Salt: Improves solubility and crystallinity for handling in synthetic applications .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3,3-difluoro-2-phenylazetidine hydrochloride likely follows strategies used for related fluorinated azetidines:
Step 1: Azetidine Ring Formation
Azetidine precursors are often synthesized via cyclization reactions. For example, 2-phenylazetidine can be prepared through intramolecular nucleophilic substitution of a β-chloroamine intermediate .
Step 2: Fluorination
Fluorination at the 3-position is achieved using agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents replace hydroxyl or other leaving groups with fluorine atoms under anhydrous conditions.
Step 3: Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol) to yield the hydrochloride salt, enhancing stability .
Industrial Production
Scale-up processes prioritize yield optimization and purity control:
-
Reactor Conditions: Reactions are conducted in batch reactors at controlled temperatures (-20°C to 25°C) to prevent side reactions.
-
Purification: Recrystallization from ethanol/water mixtures or chromatography ensures >95% purity.
-
Quality Control: HPLC and mass spectrometry validate batch consistency .
Physicochemical Properties
The hydrochloride salt’s hygroscopicity necessitates storage under anhydrous conditions.
Applications in Scientific Research
Medicinal Chemistry
Fluorinated azetidines are prized for their bioisosteric properties. Key applications include:
-
Kinase Inhibitors: The phenyl group and fluorine atoms enhance binding to ATP pockets in kinases, making this compound a candidate for anticancer drug development.
-
Neuroactive Agents: Azetidines modulate neurotransmitter receptors (e.g., GABAₐ), suggesting potential in treating neurological disorders .
Materials Science
-
Liquid Crystals: The rigid azetidine core and fluorine substituents improve thermal stability in display technologies.
-
Polymer Additives: Fluorine’s electron-withdrawing effects enhance polymer UV resistance.
Comparative Analysis with Analogous Compounds
| Compound | Key Differences | Bioactivity |
|---|---|---|
| 3-(2-(Trifluoromethyl)phenyl)azetidine HCl | Bulkier CF₃ group vs. F atoms | Higher metabolic stability |
| 3,3-Difluoroazetidine HCl | Lacks phenyl group | Reduced lipophilicity |
Future Directions
-
Targeted Drug Delivery: Functionalizing the phenyl group with targeting moieties (e.g., peptides) could enhance specificity.
-
Green Synthesis: Developing catalytic fluorination methods to reduce DAST dependency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume